molecular formula C5H6O4 B044195 Cyclopropane-1,1-dicarboxylic acid CAS No. 598-10-7

Cyclopropane-1,1-dicarboxylic acid

Cat. No. B044195
CAS RN: 598-10-7
M. Wt: 130.1 g/mol
InChI Key: FDKLLWKMYAMLIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane-1,1-dicarboxylic acid and its derivatives has been a subject of research aiming to develop efficient and selective methods. One noteworthy method involves the sequential iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. This pathway is significant for avoiding reactions that lead to ring opening or lactamisation, which are common in alternative strategies (Mangelinckx et al., 2019). Another approach described the diastereoselective cyclopropanation reactions, highlighting the versatility of cyclopropane-1,1-dicarboxylic acid in synthesizing complex structures (Yong et al., 2007).

Scientific Research Applications

  • Fruit Preservation : Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid inhibit the apple 1-aminocyclopropane-1-carboxylic acid oxidase. This action reduces wound ethylene production in fruit discs, potentially useful in preserving fruits and controlling ethylene-mediated ripening processes (Dourtoglou & Koussissi, 2000).

  • Enzyme Inhibition : It acts as a potent inhibitor of 3-methylaspartase, serving as transition state analogues for the enzyme's central substrate deamination reaction. This suggests its potential in enzyme-related studies and drug design (Badiani, Lightfoot, & Gani, 1996).

  • Antifungal and Antimicrobial Applications : Compounds containing 1-aminocyclopropane-1-carboxylic acid, which has a cyclopropane moiety, show potential as antifungal, antimicrobial, antiviral, and antitumoral agents (Coleman & Hudson, 2016).

  • Antimicrobial and Antitumor Properties : A novel palladium (II) complex with 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid exhibits potential antimicrobial properties and may have antitumor, antiviral, and antimalarial properties (Kostić, Divac, & Mangelinckx, 2021).

  • Synthesis of Thiadiazoles and Triazoles : Cyclopropane dicarboxylic acid can be converted into thiadiazole and 1,2,4-triazole derivatives, offering potential applications in various fields like pharmaceuticals and material sciences (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

  • Natural Occurrence in Plants : 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, is found naturally in wilted wheat leaves, indicating its role in plant physiology (Hoffman, Yang, & McKeon, 1982).

  • Bioactive Conformations in Drug Development : Chiral cyclopropane units are used to create conformationally restricted analogues of histamine, potentially improving biological activity and enabling new bioactive conformations, relevant in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).

  • Synthesis of Oxazoles : It is used in the synthesis of 2,4,5-trisubstituted oxazoles, demonstrating a novel method with potential applications in organic synthesis and drug discovery (Selvi & Srinivasan, 2014).

  • Novel Synthetic Pathways : A study developed a novel synthetic pathway for racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, bypassing challenges in alternative strategies, crucial for developing new chemical entities (Mangelinckx, Kostić, Backx, Petrović, & de Kimpe, 2019).

  • Spectroscopic Analysis : Its Raman and infrared spectra have been studied, providing insights into its structure and behavior in solutions, useful in spectroscopic analysis and material science (Fabregue, Cassanas, Delarbre, Maury, & Bardet, 1988).

  • Thermal Analysis of Complexes : Thermal decomposition of its complexes with cobalt, zinc, and manganese has been studied, providing valuable information for material science and inorganic chemistry (Petri, Schwarz, & Lentz, 1998).

  • Metal Complex Stability : Its stability in metal complexes has been investigated, revealing its affinity with different metals, relevant in coordination chemistry and metal-organic frameworks (Roletto, Vanni, & Ostacoli, 1972).

Safety And Hazards

Cyclopropane-1,1-dicarboxylic acid causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

cyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLLWKMYAMLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208526
Record name 1,1-Cyclopropanedicarboxylate
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropane-1,1-dicarboxylic acid

CAS RN

598-10-7
Record name 1,1-Cyclopropanedicarboxylic acid
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Record name 1,1-Cyclopropanedicarboxylate
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Record name 1,1-Cyclopropanedicarboxylate
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Record name Cyclopropane-1,1-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

In 50% NaOH 187 ml was dissolved 15 g of diethylmalonate at room temperature. Benzyltriethylammoniumchloride (21.3 g) was added and the resulting mixture was stirred for 10 minutes. 1,2-Dibromoethane (12.3 g) was added to the reaction solution and the resulting mixture was stirred for more than 18 hours at room temperature. The reaction mixture was neutralized by adding dropwise conc, sulfuric acid and then extracted with ethyl acetate. The extract was distilled under reduced pressure to give 6.2 g of the title compound as a white solid.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
187 mL
Type
solvent
Reaction Step Two
Quantity
21.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The glass pipe of the above-described apparatus is charged with 600 ml of the ion exchanger LEWATIT® SP 112 (in the H+ form) and closed on both sides by sintered glass disks. The glass flask contains 500 g of dimethyl cyclopropane-1,1-dicarboxylate (MOD, 98.8%, 3.12 mol) and 750 ml of demineralized water. At a reduced pressure of 700 mbar the contents is heated to boiling (89°-92° C.), the liquids being recirculated by pumping from the flask via the ion exchanger column. At a reflux ratio of from 8:1-15:1 methanol distills off at from 56°-58° C. After 9-10 hours the saponification is complete. After cooling, the apparatus is flushed with water. The combined aqueous solutions are then extracted with 750 ml and twice with 250 ml of methyl t-butyl ether. The ether removed by largely distillation and replaced by 850 ml of toluene. The ether is then removed by distillation completely, and CDA crystallizes in the process. The crystals are removed by filtration, washed with toluene and dried. The final weight and the analytical data are shown in Table 1.
[Compound]
Name
ion
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 4 liter multinecked flask, 800 ml of aqueous saturated K2 SO4 solution (from previous batches, neutralized), 500 ml of methanol and 330 g of KOH (85%, 5.0 mol) are heated and then, at 68° C., over a period of 90 minutes, a 316.2 g amount of dimethyl cyclopropane-1,1-dicarboxylate (2.0 mol) is added gradually. During the postreaction time of 4 hours, some of the methanol distills. After the reaction solution has cooled it is acidified, with cooling, with a 281 g amount of sulfuric acid (96% strength, 2.75 mol) which has previously been diluted with 100 ml of water. The K2SO4 which crystallizes is filtered via a sintered disk, washed with methanol and dried: 380 g (87.2% of the theoretical yield).
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
2.75 mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In 50% NaOH 187 ml was dissolved 15 g of diethylmalonate at room temperature. Benzyltriethylammoniumchloride (21.3 g) was added and the resulting mixture was stirred for 10 minutes. 1,2-Dibromoethane (12.3 g) was added to the reaction solution and the resulting mixture was stirred for more than 18 hours at room temperature. The reaction mixture was neutralized by adding dropwise conc. sulfuric acid and then extracted with ethyl acetate. The extract was distilled under reduced pressure to give 6.2 g of the title compound as a white solid.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
187 mL
Type
solvent
Reaction Step Three
Quantity
21.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 2
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 3
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 4
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 5
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 6
Cyclopropane-1,1-dicarboxylic acid

Citations

For This Compound
274
Citations
LJ Min, ZH Shen, J Bajsa-Hirschel, CL Cantrell… - Pesticide Biochemistry …, 2022 - Elsevier
A new series of cyclopropane-1,1-dicarboxylic (CPD) acid analogues were designed and synthesized. CPD is an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme of the …
Number of citations: 3 www.sciencedirect.com
MAM Meester, H Schenk… - … Section B: Structural …, 1971 - scripts.iucr.org
Cyclopropane-l, l-dicarboxylic acid forms triclinic crystals of space group Pi with cell constants a= 12-045, b= 13.822, c= 5.286 A, e= 137" 53, fl= 92.22, c= 89" 88, Z= 4. X-ray intensities …
Number of citations: 60 scripts.iucr.org
ES Bazhina, MA Shmelev, MA Kiskin… - Russian Journal of …, 2021 - Springer
The reactions of Cr(NO 3 ) 3 ·9H 2 O with potassium, sodium, and lithium salts of cyclopropane-1,1-dicarboxylic acid (H 2 Cpdc) in a ratio of 1 : 3 are studied in order to elucidate the …
Number of citations: 10 link.springer.com
K Petritis, G Koukaki, E Koussissi… - … Journal of Plant …, 2003 - Wiley Online Library
Varying concentrations of cyclopropane‐1,1‐dicarboxylic acid (CDA), an inhibitor of 1‐aminocyclopropane‐1‐carboxylic acid oxidase, added to the solid culture medium of tomato …
KW Muir, A MacDonald, A MacDonald - … Crystallographica Section C …, 2004 - scripts.iucr.org
In the title type B2 acid salt, Na(LH)(LH2)·H2O [LH2 = C2H4C(CO2H)2] or Na+·C5H5O4−·C5H6O4·H2O, the vertices of a distorted octahedron centred on each Na+ cation are defined …
Number of citations: 2 scripts.iucr.org
E Roletto, A Vanni, G Ostacoli - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
Stoichiometric formation constants of the complexes of cyclopropane-1,1-dicarboxylic acid (CPRDA), cyclopentane-1,1-dicarboxylic acid (CPEDA) and cyclohexane-1,1-dicarboxylic …
Number of citations: 6 www.sciencedirect.com
A Petri, T Schwarz, A Lentz - Thermochimica acta, 1998 - Elsevier
Complexes of cyclopropane-1,1-dicarboxylic acid with cobalt, nickel and copper have been prepared in aqueous solution from cobalt carbonate and the hydroxides of copper and nickel…
Number of citations: 2 www.sciencedirect.com
J Krzystek, AL Kwiram - Journal of the American Chemical Society, 1991 - ACS Publications
In our continuing study of the conformationof small cyclic organic molecules at low temperatures we investigated single crystals of deuterated cyclopropane-1, 1-dicarboxylic acid by …
Number of citations: 4 pubs.acs.org
V Dourtoglou, E Koussissi - Phytochemistry, 2000 - Elsevier
Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are the main representatives of a group of compounds that are structural …
Number of citations: 5 www.sciencedirect.com
CS Handzo, GL Humphrey - The Journal of Organic Chemistry, 1979 - ACS Publications
Kinetic studies of the thermal solid state reactions of cyclopropane-1, X-dicarboxylic acid and of cyclobutane-1.1-dicarboxylic acid separately mixed with potassium bromide in pressed …
Number of citations: 2 pubs.acs.org

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